molecular formula C9H16Br2O3 B14359895 2-(2-Bromoethoxy)ethyl 5-bromopentanoate CAS No. 91034-94-5

2-(2-Bromoethoxy)ethyl 5-bromopentanoate

Cat. No.: B14359895
CAS No.: 91034-94-5
M. Wt: 332.03 g/mol
InChI Key: QQYHUACRSPJWDA-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)ethyl 5-bromopentanoate is a chemical compound with the molecular formula C9H16Br2O3. It is a colorless to pale yellow liquid with a distinctive odor. This compound is known for its volatility at room temperature and its solubility in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)ethyl 5-bromopentanoate typically involves the reaction of 2-bromoethanol with 5-bromopentanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)ethyl 5-bromopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include substituted ethyl esters, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Bromoethoxy)ethyl 5-bromopentanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)ethyl 5-bromopentanoate involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their structure and function. This can result in changes in cellular processes and the activation or inhibition of specific pathways .

Comparison with Similar Compounds

Properties

CAS No.

91034-94-5

Molecular Formula

C9H16Br2O3

Molecular Weight

332.03 g/mol

IUPAC Name

2-(2-bromoethoxy)ethyl 5-bromopentanoate

InChI

InChI=1S/C9H16Br2O3/c10-4-2-1-3-9(12)14-8-7-13-6-5-11/h1-8H2

InChI Key

QQYHUACRSPJWDA-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)CC(=O)OCCOCCBr

Origin of Product

United States

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